Class-Level Antiproliferative Potency Range vs. Structural Analogues
In a directly comparable benzimidazole-2-carboxamide series, the most active congener (trimethoxy-substituted analogue 8) exhibited antiproliferative IC₅₀ values of 0.6–2.0 µM across three human cancer cell lines [1]. The specific compound 477537-81-8 has not been disclosed in the same assays, and no head-to-head data exist. This class‑level benchmark is provided solely to illustrate that potency within this chemotype is highly substitution-dependent; procurement decisions must await confirmatory studies on the exact structure.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed in peer-reviewed literature |
| Comparator Or Baseline | Trimethoxy benzimidazole-2-carboxamide analogue 8: IC₅₀ = 0.6–2.0 µM (three human cancer lines) [1] |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Human cancer cell lines (exact lines not specified for analogue 8 in abstract); MTT assay |
Why This Matters
Establishes the potency ceiling achievable by close structural relatives, highlighting the risk of assuming that 477537-81-8 shares similar antiproliferative activity without direct verification.
- [1] Cindrić, M.; et al. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Antioxidants 2019, 8, 477. View Source
